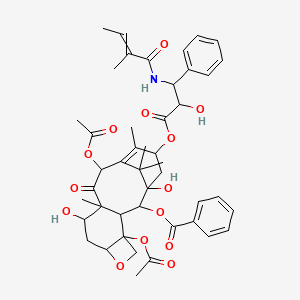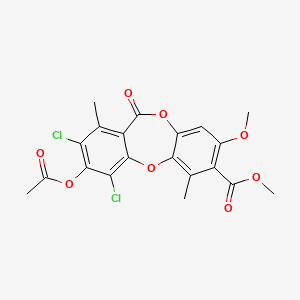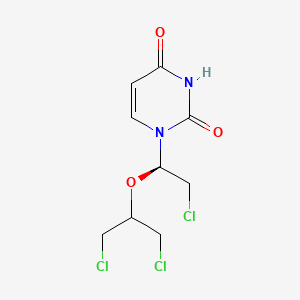
2',3',5'-Trichloro-2',3',5'-trideoxy-2',3'-secouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’,5’-Trichloro-2’,3’,5’-trideoxy-2’,3’-secouridine is a synthetic nucleoside analog It is characterized by the presence of three chlorine atoms at the 2’, 3’, and 5’ positions of the ribose moiety, and the absence of hydroxyl groups at these positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Trichloro-2’,3’,5’-trideoxy-2’,3’-secouridine typically involves the chlorination of a suitable uridine derivative. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2’,3’,5’-Trichloro-2’,3’,5’-trideoxy-2’,3’-secouridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms and introduce hydrogen atoms in their place.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups at the chlorinated positions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce dechlorinated analogs.
科学研究应用
2’,3’,5’-Trichloro-2’,3’,5’-trideoxy-2’,3’-secouridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound can be used to study the effects of nucleoside modifications on biological processes, such as DNA replication and repair.
Industry: The compound can be used in the development of new pharmaceuticals and diagnostic tools.
属性
CAS 编号 |
117638-25-2 |
|---|---|
分子式 |
C9H11Cl3N2O3 |
分子量 |
301.5 g/mol |
IUPAC 名称 |
1-[(1R)-2-chloro-1-(1,3-dichloropropan-2-yloxy)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11Cl3N2O3/c10-3-6(4-11)17-8(5-12)14-2-1-7(15)13-9(14)16/h1-2,6,8H,3-5H2,(H,13,15,16)/t8-/m1/s1 |
InChI 键 |
CAWQITZXZLLUDQ-MRVPVSSYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C(CCl)OC(CCl)CCl |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@@H](CCl)OC(CCl)CCl |
规范 SMILES |
C1=CN(C(=O)NC1=O)C(CCl)OC(CCl)CCl |
Key on ui other cas no. |
117638-25-2 |
同义词 |
2',3',5'-trichloro-2',3',5'-trideoxy-2',3'-secouridine TTSU |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230524.png)

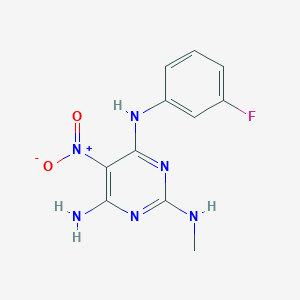
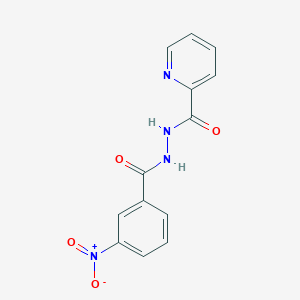
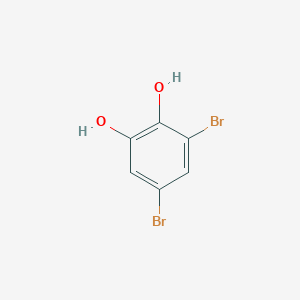
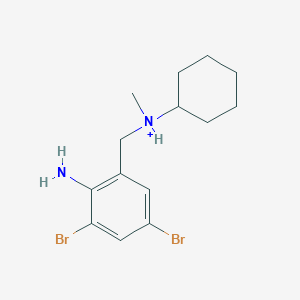
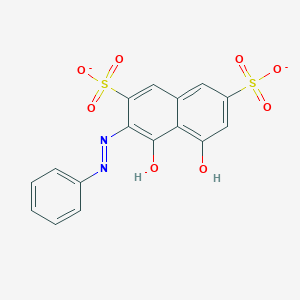
![3-[(ACETYLOXY)METHYL]-7-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B1230537.png)
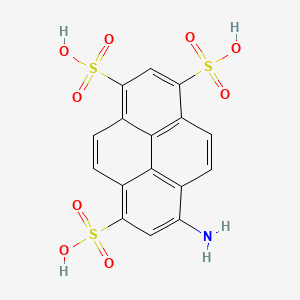
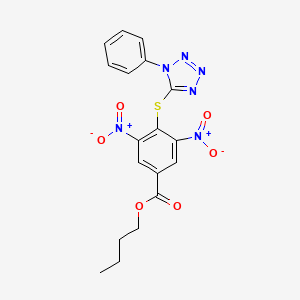
![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1230544.png)
![2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate](/img/structure/B1230545.png)
